2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide
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Overview
Description
2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.147726857 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
The study by Tumosienė et al. (2012) focused on the synthesis of azole derivatives from propanehydrazide and its derivatives, highlighting their good antibacterial activity against Rhizobium radiobacter. This suggests a potential application in developing antibacterial agents or studying microbial interactions (Tumosienė et al., 2012).
Synthesis and Urease Inhibition
Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides and evaluated them as potent urease inhibitors. This research indicates the potential of such compounds in addressing conditions related to urease activity, providing a foundation for therapeutic agent development (Nazir et al., 2018).
Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer activity against several cancer cell lines. Some derivatives exhibited higher anticancer activities than the reference drug, pointing towards potential applications in cancer treatment (Ravinaik et al., 2021).
Corrosion Inhibition
Ammal et al. (2018) assessed the corrosion inhibition ability of 1,3,4-oxadiazole derivatives towards mild steel in sulfuric acid, providing insights into their potential application in materials science, particularly in protecting metals from corrosion (Ammal et al., 2018).
Organic Electronics
Liu et al. (2015) synthesized a novel oxadiazole-based material for use in organic light-emitting diodes (OLEDs), indicating potential applications of such compounds in the development of electronic and photonic devices (Liu et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may bind to its targets and modulate their activity, leading to changes in cellular functions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Properties
IUPAC Name |
2-methyl-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-9(2)14(19)16-11(4)15-17-13(18-20-15)12-8-6-5-7-10(12)3/h5-9,11H,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWJUDPZZNPQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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